molecular formula C18H21NO5S B497902 2-{[(5-tert-butyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid

2-{[(5-tert-butyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid

Katalognummer: B497902
Molekulargewicht: 363.4g/mol
InChI-Schlüssel: IDDPLANXTZNHHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(5-tert-butyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a tert-butyl group, a methoxy group, and a sulfonamide group attached to the benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Eigenschaften

Molekularformel

C18H21NO5S

Molekulargewicht

363.4g/mol

IUPAC-Name

2-[(5-tert-butyl-2-methoxyphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C18H21NO5S/c1-18(2,3)12-9-10-15(24-4)16(11-12)25(22,23)19-14-8-6-5-7-13(14)17(20)21/h5-11,19H,1-4H3,(H,20,21)

InChI-Schlüssel

IDDPLANXTZNHHH-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2C(=O)O

Kanonische SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-tert-butyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid typically involves the following steps:

    Formation of the sulfonamide group: This step involves the reaction of 5-tert-butyl-2-methoxybenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.

    Introduction of the benzoic acid moiety: The sulfonamide intermediate is then reacted with a benzoic acid derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[(5-tert-butyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

2-{[(5-tert-butyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-{[(5-tert-butyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The tert-butyl and methoxy groups may also contribute to the compound’s overall biological activity by affecting its solubility and membrane permeability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-tert-Butyl-2-methoxybenzoic acid: Lacks the sulfonamide group but shares the tert-butyl and methoxy groups.

    Benzoic acid derivatives: Compounds with similar benzoic acid moieties but different substituents.

Uniqueness

2-{[(5-tert-butyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.